molecular formula C10H11BrO3S B2498264 Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate CAS No. 1267861-35-7

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate

Cat. No.: B2498264
CAS No.: 1267861-35-7
M. Wt: 291.16
InChI Key: GMVQHQNAWDCVLC-UHFFFAOYSA-N
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Description

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate typically involves the bromination of thiophene followed by esterification. One common method involves the use of bromine and a suitable catalyst to introduce the bromine atom at the 5-position of the thiophene ring. The resulting bromothiophene is then reacted with methyl 5-oxopentanoate under acidic conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted thiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols

Scientific Research Applications

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(5-chlorothiophen-2-yl)-5-oxopentanoate
  • Methyl 5-(5-fluorothiophen-2-yl)-5-oxopentanoate
  • Methyl 5-(5-iodothiophen-2-yl)-5-oxopentanoate

Uniqueness

Methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 5-(5-bromothiophen-2-yl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3S/c1-14-10(13)4-2-3-7(12)8-5-6-9(11)15-8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVQHQNAWDCVLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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